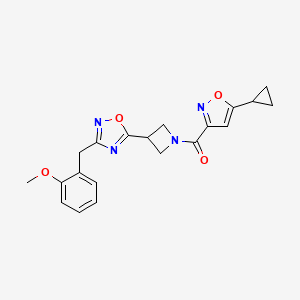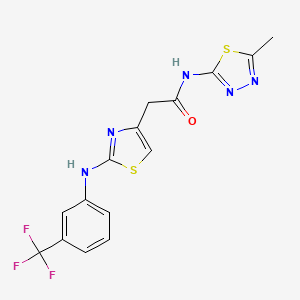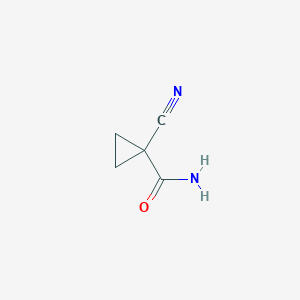![molecular formula C16H18FNO2 B2384496 N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide CAS No. 2411258-06-3](/img/structure/B2384496.png)
N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide, also known as FP-2EN, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various research fields. FP-2EN is a member of the family of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have therapeutic potential in a range of diseases, including pain, inflammation, and anxiety.
Mécanisme D'action
N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide increases the levels of endocannabinoids, which are known to have analgesic, anti-inflammatory, and anxiolytic effects.
Biochemical and Physiological Effects:
N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide has been shown to have a range of biochemical and physiological effects. In particular, it has been shown to increase the levels of endocannabinoids, which are known to have analgesic, anti-inflammatory, and anxiolytic effects. Additionally, N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide has been shown to modulate the activity of the endocannabinoid system, which plays a key role in regulating pain, inflammation, and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide is its specificity for FAAH, which makes it a useful tool for studying the endocannabinoid system. Additionally, N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide is its potential off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide. One area of interest is the development of more potent and selective FAAH inhibitors, which may have improved therapeutic potential. Additionally, there is interest in exploring the potential of FAAH inhibitors in combination with other drugs for the treatment of pain, inflammation, and anxiety. Finally, there is ongoing research into the role of the endocannabinoid system in various diseases, which may lead to the identification of new therapeutic targets for FAAH inhibitors like N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide.
Méthodes De Synthèse
The synthesis of N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide involves the reaction of 2-prop-2-ynoxybenzylamine with 3-fluoropropionyl chloride, followed by the addition of propargyl bromide and potassium carbonate. The resulting product is then purified using column chromatography to obtain N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide in high yield and purity.
Applications De Recherche Scientifique
N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various research fields. In particular, it has been shown to have analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain and inflammation. Additionally, N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide has been shown to have anxiolytic effects, suggesting its potential use in the treatment of anxiety disorders.
Propriétés
IUPAC Name |
N-(3-fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-3-12-20-15-9-6-5-8-14(15)13-18(11-7-10-17)16(19)4-2/h1,4-6,8-9H,2,7,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDMICVKRJQEKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CCCF)CC1=CC=CC=C1OCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

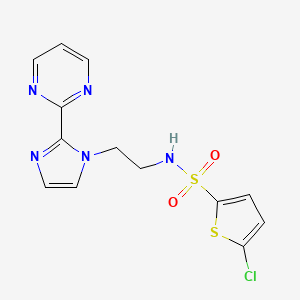
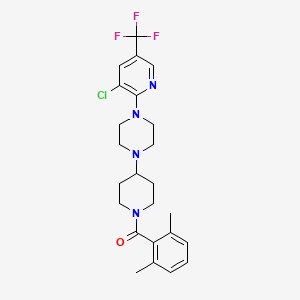
![5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2384418.png)
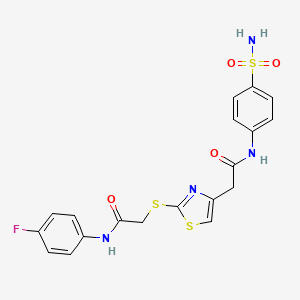
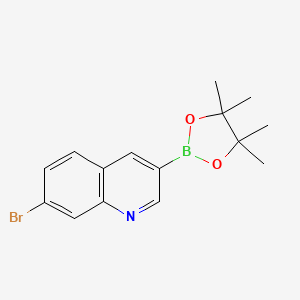
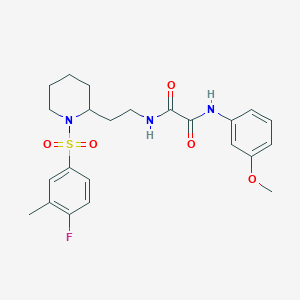
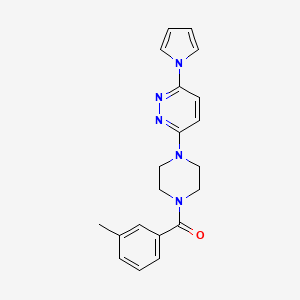
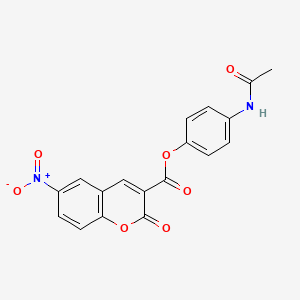
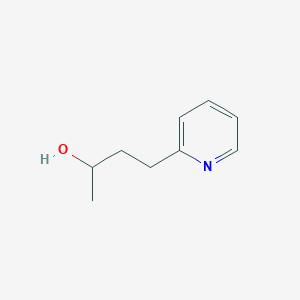
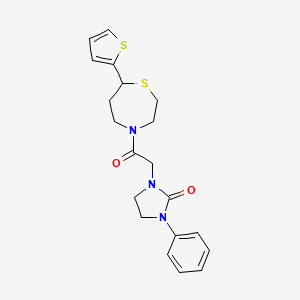
![(Z)-ethyl 2-(6-acetamido-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2384429.png)
